molecular formula C20H6Br4O5-2 B1223366 2',4',5',7'-Tetrabromofluorescein(2-)

2',4',5',7'-Tetrabromofluorescein(2-)

Cat. No.: B1223366
M. Wt: 645.9 g/mol
InChI Key: AZXGXVQWEUFULR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Xanthene Dye Research and Development

The story of 2',4',5',7'-tetrabromofluorescein(2-) is intrinsically linked to the broader history of xanthene dyes. This class of compounds, characterized by the xanthene core structure, gained prominence in the late 19th century. The journey began with the synthesis of fluorescein (B123965) in 1871 by the German chemist Adolf von Baeyer. This breakthrough laid the groundwork for the development of a vast array of brilliantly colored and often fluorescent dyes.

Just three years later, in 1874, Heinrich Caro, working at the German chemical company BASF, synthesized Eosin by the bromination of fluorescein. hekint.orgnih.gov The name "Eosin" is derived from "Eos," the Greek goddess of the dawn, a name also shared by a childhood friend of Caro's. hekint.orgmacsenlab.com Initially, Eosin found widespread use in the textile industry for dyeing silk and in the production of inks and pigments. hekint.org Its striking color also caught the attention of artists, with Vincent van Gogh notably using an Eosin-based pigment called "geranium lake" in his work. hekint.org

The scientific utility of Eosin was quickly recognized. In 1876, Ernst Fischer reported its use as a histological stain, where it proved highly effective in highlighting different tissue components with remarkable clarity. hekint.org This marked the beginning of its long and storied history in biomedical sciences, most famously as the counterstain to hematoxylin (B73222) in the ubiquitous H&E (hematoxylin and eosin) stain. dcfinechemicals.comstainsfile.com

Academic Significance of 2',4',5',7'-Tetrabromofluorescein(2-) as a Model Compound

The academic significance of 2',4',5',7'-tetrabromofluorescein(2-), or Eosin Y, extends far beyond its role as a stain. Its rich photochemistry has made it an invaluable model compound for studying fundamental photophysical and photochemical processes. Upon absorption of visible light, typically in the green region of the spectrum, the molecule is promoted to an excited singlet state. rsc.org It then efficiently undergoes intersystem crossing to a longer-lived triplet excited state. rsc.orgrsc.org This triplet state is both a potent oxidant and a reductant, enabling it to participate in single-electron transfer (SET) processes. rsc.org

This ability to act as a photoredox catalyst has been harnessed in a multitude of organic reactions. Researchers have employed Eosin Y to mediate a wide range of transformations, including reductions, arylations, and the functionalization of C-H bonds. rsc.orgresearchgate.netcapes.gov.br Its affordability and low toxicity make it an attractive and "green" alternative to expensive and often toxic heavy metal-based photocatalysts like those containing ruthenium and iridium. mdpi.comrsc.org

Furthermore, the behavior of Eosin Y in solution, where it can exist in different forms depending on the pH (including a neutral lactone, a monoanion, and the dianion), provides a model system for investigating the influence of molecular structure and environment on photochemical activity. beilstein-journals.org The dianionic form, 2',4',5',7'-tetrabromofluorescein(2-), is often the key species in photocatalytic cycles. mdpi.combeilstein-journals.org

Below is a table summarizing some of the key photophysical and redox properties of the Eosin Y dianion, which underpin its role as a model photocatalyst.

PropertyValueConditions
Absorption Maximum (λmax) ~525 - 539 nmIn various solvents
Molar Extinction Coefficient (ε) ~60,803 - 112,000 M⁻¹cm⁻¹At λmax
Fluorescence Quantum Yield ~0.67In ethanol (B145695)
Triplet State Lifetime ~24 - 320 µsIn solution
Oxidation Potential (³EY → EY•⁺)+0.78 to +1.15 V vs. SCEIn solution
Reduction Potential (³EY → EY•⁻)-1.06 to -1.11 V vs. SCEIn solution

Data compiled from multiple sources. rsc.orgrsc.orgmdpi.comacs.orgphotochemcad.com

Overview of Current Research Trajectories and Unanswered Questions

Current research continues to expand the horizons of 2',4',5',7'-tetrabromofluorescein(2-)'s applications. A significant area of investigation is its use in novel synthetic methodologies. Recent studies have demonstrated its capacity to act as a direct hydrogen-atom transfer (HAT) catalyst, opening up new avenues for the selective functionalization of otherwise unreactive C-H bonds. capes.gov.brnih.gov This moves beyond its traditional role in single-electron transfer pathways and showcases its versatility.

Another major research thrust involves the incorporation of Eosin Y into advanced materials. Scientists are functionalizing nanoparticles, such as gold nanorods and upconverting nanoparticles, with Eosin Y to create sophisticated systems for biomedical applications. mdpi.comrsc.org These "nanophotosensitizers" can be used for deep-tissue bioimaging and photodynamic therapy (PDT), where the Eosin Y generates reactive oxygen species to kill cancer cells upon light activation. mdpi.com The synergy between the nanoparticle scaffold and the dye can lead to enhanced fluorescence and singlet oxygen generation. rsc.org

Despite decades of research, several questions remain. A key challenge is fully elucidating the complex interplay between the different forms of Eosin Y (lactone, monoanion, dianion) under various reaction conditions and how this precisely dictates the operative photocatalytic mechanism. rsc.orgbeilstein-journals.org While the dianion is often implicated, the specific roles of other forms are not always clear. beilstein-journals.org

Furthermore, expanding the scope of reactions catalyzed by Eosin Y, particularly in asymmetric synthesis to create chiral molecules, remains an active area of exploration. The development of more robust and recyclable heterogeneous catalysts based on Eosin Y is also a continuing goal to improve its practical application in large-scale synthesis. mdpi.com Finally, while its use in theranostics is promising, optimizing the delivery and targeting of Eosin Y-based photosensitizers to specific cells or tissues is a critical challenge that researchers are actively addressing. mdpi.com The ongoing exploration of these questions ensures that 2',4',5',7'-tetrabromofluorescein(2-) will remain a compound of significant interest in the chemical sciences for the foreseeable future.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6,25H,(H,27,28)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXGXVQWEUFULR-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H6Br4O5-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-26-5
Record name 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Chemical Derivatization of 2 ,4 ,5 ,7 Tetrabromofluorescein 2

Mechanistic Studies of Bromination Reactions for Fluorescein (B123965) Analogues

The synthesis of 2',4',5',7'-Tetrabromofluorescein(2-) is most commonly achieved through the bromination of fluorescein. Understanding the mechanism of this electrophilic substitution reaction is crucial for controlling the reaction and achieving high yields of the desired product.

Optimization Strategies for Yield and Purity in 2',4',5',7'-Tetrabromofluorescein(2-) Synthesis

The traditional method for synthesizing 2',4',5',7'-Tetrabromofluorescein(2-) involves the direct reaction of fluorescein with bromine in a suitable solvent. google.com However, this approach often leads to a mixture of brominated derivatives, including mono-, di-, and tri-brominated fluoresceins, along with the desired tetrabrominated product. google.com This necessitates extensive and costly purification techniques to isolate the pure compound. google.com

Several strategies have been developed to optimize the yield and purity of 2',4',5',7'-Tetrabromofluorescein(2-). One critical factor is the pH of the reaction mixture. Maintaining a high pH (between 8 and 12) during the bromination reaction favors the formation of the tetrabrominated product. google.com A patented process highlights the importance of rapidly acidifying the solution after the bromination is complete to precipitate the product and minimize the formation of byproducts. google.com Gradual acidification can lead to a rearrangement of bromine atoms and the formation of a mixture of brominated derivatives. google.com

A greener and more efficient approach involves the electrosynthesis of 2',4',5',7'-Tetrabromofluorescein(2-). youtube.compixel-online.netpixel-online.net This method utilizes the in-situ generation of reactive bromine from bromide ions at an anode, which then reacts with fluorescein. pixel-online.netpixel-online.net This technique avoids the direct handling of hazardous elemental bromine and allows for better control over the reaction. pixel-online.netpixel-online.net The progress of the reaction can be easily monitored by the change in color from the yellow of fluorescein to the red of 2',4',5',7'-Tetrabromofluorescein(2-). youtube.compixel-online.net Thin-layer chromatography (TLC) can be used for semi-quantitative analysis of the reaction progress, distinguishing between fluorescein and its brominated derivatives by their fluorescence under UV light. pixel-online.netpixel-online.net

Another synthetic route involves a solid-phase reaction of fluorescein with an alkali metal halide (like sodium bromide) and an oxidizing agent, such as Oxone®, at elevated temperatures (≥ 150°C). google.com This method also aims to overcome the drawbacks of traditional liquid-phase reactions. google.com

Parameter Conventional Bromination Electrosynthesis Solid-State Synthesis
Reagents Elemental BromineBromide IonsAlkali Metal Halide, Oxidizing Agent
Control Difficult, often yields mixturesHigh, in-situ generation of bromineGood
Safety Hazardous bromine handlingAvoids direct handling of bromineGenerally safer than conventional method
Yield VariableCan be optimized for high yieldReported with good yield
Purity Often requires extensive purificationCan lead to a single product with complete conversionCan lead to a single product

Investigation of Reaction Pathways and Intermediate Species

The bromination of fluorescein proceeds through a stepwise electrophilic aromatic substitution mechanism. The reaction initiates with the attack of the electrophilic bromine on the electron-rich positions of the fluorescein molecule. The reaction proceeds through mono-, di-, and tri-brominated intermediates before the final tetrabrominated product, 2',4',5',7'-Tetrabromofluorescein(2-), is formed. google.comyoutube.com The presence of these intermediates can be observed using techniques like thin-layer chromatography, where they appear as distinct spots. pixel-online.net In electrosynthesis, it has been shown that complete conversion to the tetrabrominated product can be achieved, resulting in a single spot on the TLC plate. youtube.com

Rational Design and Synthesis of Novel 2',4',5',7'-Tetrabromofluorescein(2-) Derivatives

The core structure of 2',4',5',7'-Tetrabromofluorescein(2-) can be chemically modified to create a diverse range of derivatives with tailored properties for specific applications.

Impact of Substituent Modifications on Molecular Properties and Reactivity

The introduction of different substituents onto the 2',4',5',7'-Tetrabromofluorescein(2-) scaffold can significantly alter its physical and chemical properties. For instance, halogenation of carboxyfluorescein derivatives can increase their emission and excitation wavelengths, which is beneficial for developing selective fluorescent probes. iscientific.org Theoretical studies using density functional theory (DFT) have been employed to understand the electronic properties of 2',4',5',7'-Tetrabromofluorescein(2-) and how they are influenced by different oxidation states and interactions with metal ions. nih.gov These computational insights are valuable for predicting the behavior of new derivatives and guiding their rational design. nih.gov

Development of Functionalized Probes via Chemical Linkage Strategies

A key area of research is the development of functionalized probes based on 2',4',5',7'-Tetrabromofluorescein(2-) for the detection of various analytes. By introducing specific chemical moieties, the dye can be made to interact selectively with target molecules or ions. For example, fluorescein-based probes have been designed to detect a wide range of metal ions, including gold, iron, cadmium, and zinc, in biological and environmental samples. iscientific.org The modification of the fluorescein structure at five different positions allows for the fine-tuning of its properties to achieve the desired selectivity and sensitivity. iscientific.org

Advanced Spectroscopic and Chromatographic Characterization of Synthesized Analogues

The characterization of newly synthesized 2',4',5',7'-Tetrabromofluorescein(2-) analogues is crucial to confirm their structure and purity. A variety of advanced analytical techniques are employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed molecular structure of the synthesized compounds. google.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the derivatives. google.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present in the molecule. nih.gov

UV-Visible and Fluorescence Spectroscopy: These techniques are used to study the photophysical properties of the dyes, such as their absorption and emission spectra. nih.govmdpi.com

Chromatographic Methods:

Theoretical and Computational Investigations of 2 ,4 ,5 ,7 Tetrabromofluorescein 2 Electronic and Photophysical Behavior

Quantum Chemical Characterization of Ground State Electronic Structure

The ground state electronic structure of 2',4',5',7'-tetrabromofluorescein(2-) is fundamental to understanding its chemical reactivity and photophysical processes. Computational methods offer a powerful lens to examine its molecular geometry, stability, and electron distribution.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. scispace.comnih.gov For 2',4',5',7'-tetrabromofluorescein(2-), DFT calculations, often using functionals like B3LYP, are employed to predict its most stable three-dimensional conformation. cu.edu.egresearchgate.net These calculations can determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The planarity of the xanthene core and the orientation of the phenyl ring are critical aspects of its structure that are elucidated through these computational models. nih.gov The stability of the molecule is assessed by analyzing its total electronic energy in the optimized geometry. nih.gov

Table 1: Representative Geometrical Parameters of 2',4',5',7'-Tetrabromofluorescein(2-) from DFT Calculations
ParameterDescriptionTypical Calculated Value (Å or degrees)
C-O (ether)Bond length of the ether linkage in the xanthene ring~1.37
C-BrBond length of the carbon-bromine bonds~1.90
C=OBond length of the carboxylate group~1.25
Xanthene Dihedral AngleMeasure of the planarity of the xanthene core< 5°
Phenyl Torsion AngleAngle of rotation of the phenyl ring relative to the xanthene plane~70-90°

Analysis of Electron Density Distributions and Charge Transfer Pathways

The distribution of electrons within the 2',4',5',7'-tetrabromofluorescein(2-) molecule governs its reactivity and spectroscopic properties. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and delocalization. nih.gov Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. physchemres.orgmdpi.com For the dianion, the negative charges are primarily localized on the carboxylate and phenolate (B1203915) oxygen atoms. The bromine atoms, being highly electronegative, also influence the electron density distribution. Understanding charge transfer pathways is crucial for predicting how the molecule will interact with its environment and other molecules. nih.gov These pathways can be qualitatively understood by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO is typically localized on the electron-rich xanthene core, while the LUMO is distributed over the entire conjugated system. physchemres.orgresearchgate.net

Excited State Dynamics and Photophysical Properties through Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the excited states of molecules and predicting their photophysical properties. chemrxiv.orgrsc.org This method allows for the simulation of electronic absorption and emission spectra, providing insights that are comparable to experimental measurements. nih.govresearchgate.net

Theoretical Prediction of Absorption and Emission Maxima

TD-DFT calculations can accurately predict the vertical excitation energies, which correspond to the absorption maxima (λ_max) in the electronic spectrum. lanl.govmdpi.com For 2',4',5',7'-tetrabromofluorescein(2-), the strong absorption in the visible region is attributed to a π-π* transition, primarily involving the HOMO to LUMO transition. nih.gov The calculated absorption spectra can be compared with experimental data to validate the computational methodology. researchgate.net Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the emission maxima, providing a complete picture of the molecule's fluorescence properties. chemrxiv.org The accuracy of these predictions is often dependent on the choice of the functional and basis set used in the calculations. nih.gov

Table 2: Comparison of Experimental and TD-DFT Calculated Photophysical Properties of 2',4',5',7'-Tetrabromofluorescein(2-)
PropertyExperimental ValueTD-DFT Calculated Value
Absorption Maximum (λ_max)~518 nmVaries with functional, typically within 10-20 nm of experimental value
Emission Maximum (λ_em)~540 nmVaries with functional, typically within 10-20 nm of experimental value

Computational Modeling of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φ_f) and lifetime (τ_f) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. nih.govnist.gov While direct calculation of these properties is complex, computational methods can provide valuable insights. The radiative decay rate constant (k_r) can be estimated from the calculated oscillator strength of the emission transition. The non-radiative decay rate constants (k_nr) are more challenging to compute directly but can be qualitatively assessed by considering factors such as structural flexibility and the presence of heavy atoms (bromine), which can enhance intersystem crossing. The fluorescence lifetime is inversely proportional to the sum of the radiative and non-radiative decay rates. frontiersin.org Computational models can help to understand how structural modifications and environmental factors influence these rates and, consequently, the quantum yield and lifetime. researchgate.netarxiv.org

Insights into Singlet Oxygen Generation Mechanisms at the Molecular Level

2',4',5',7'-Tetrabromofluorescein is a well-known photosensitizer, capable of generating singlet oxygen (¹O₂) upon irradiation. researchgate.net TD-DFT calculations can provide a molecular-level understanding of this process. The key steps involve the absorption of light to reach an excited singlet state (S₁), followed by intersystem crossing (ISC) to a triplet state (T₁). The efficiency of ISC is enhanced by the presence of heavy bromine atoms due to spin-orbit coupling. Once in the triplet state, the photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet state (¹O₂). mdpi.com Computational studies can model the energies of the relevant singlet and triplet states and the spin-orbit coupling matrix elements to estimate the rate of intersystem crossing, a critical factor in determining the efficiency of singlet oxygen generation. nih.gov

Computational Studies of Solvation Effects and Intermolecular Interactions

Theoretical and computational chemistry provides powerful tools to investigate the behavior of molecules in different environments. For a complex dye like 2',4',5',7'-Tetrabromofluorescein(2-), also known as Eosin Y, these methods are crucial for understanding how its interactions with the surrounding solvent and with other chemical species, such as metal ions, modulate its electronic and photophysical properties.

Continuum Solvation Models for Environmental Influence on Electronic Properties

The properties of a solute molecule are significantly influenced by the solvent. Continuum solvation models are a class of computational methods that simulate this environmental effect by representing the solvent as a continuous medium with a characteristic dielectric constant, rather than modeling individual solvent molecules. ccu.edu.twohio-state.edu This approach reduces computational cost while effectively capturing the bulk electrostatic effects of the solvent on the solute's electronic structure. ccu.edu.twnih.gov

These models, such as the Polarizable Continuum Model (PCM) and the Universal Solvation Model (SMD), work by creating a molecule-shaped cavity within the dielectric continuum. ccu.edu.twohio-state.edunih.gov The solute is placed within this cavity, and its quantum mechanical properties are calculated in the presence of the reaction field generated by the polarized dielectric medium. ccu.edu.twarxiv.org The SMD model, for instance, is termed "universal" for its applicability to any charged or uncharged solute in various solvents, defined by key descriptors like dielectric constant and surface tension. ccu.edu.twnih.gov It calculates the free energy of solvation by combining bulk electrostatic contributions with terms accounting for short-range interactions, known as the cavity-dispersion-solvent-structure. nih.gov

Theoretical Examination of Complexation with Metal Ions (e.g., Zn(II) and Cu(II))

The interaction of 2',4',5',7'-Tetrabromofluorescein with metal ions is critical for many of its applications, and computational studies offer a molecular-level understanding of these complexes. Density Functional Theory (DFT) is a primary tool used to explore the complex formation between the dye and various metal cations. nih.govnih.gov These theoretical examinations can predict the geometry, stability, and electronic properties of the resulting metal-dye complexes. nih.govnih.gov

A detailed theoretical analysis has been carried out on the complexes of 2',4',5',7'-Tetrabromofluorescein with a Zinc dication (Zn(II)). nih.gov These calculations, performed both in the gas phase and in solution using a continuum model, help to interpret the spectroscopic properties of the dye upon interaction with the metal atom. nih.gov The binding of metal ions can significantly alter the electronic structure of the dye, which is reflected in its absorption and emission spectra.

The general approach for studying such complexes involves several computational techniques:

Geometry Optimization: DFT is used to find the most stable three-dimensional structure of the metal-ligand complex. nih.gov

Binding Energy Calculation: The strength of the interaction between the dye and the metal ion is quantified by calculating the binding energy. researchgate.net

Analysis of Molecular Orbitals: This helps to understand the charge transfer and electronic transitions within the complex. rsc.orgnih.gov

Topological and Surface Analyses: Methods like Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and Molecular Electrostatic Potential (MEP) maps are employed to investigate intermolecular interactions, charge distribution, and reactivity sites. researchgate.netnih.govnih.gov

Tautomerism and Protolytic Equilibria Modeling of 2',4',5',7'-Tetrabromofluorescein(2-) and its Analogues

2',4',5',7'-Tetrabromofluorescein (Eosin Y) is a xanthene dye that exhibits a complex system of tautomeric and protolytic equilibria. rsc.orgresearchgate.net Tautomers are structural isomers that readily interconvert, and protolytic equilibria involve the gain or loss of protons. The dominant form of the dye is highly dependent on the pH and the solvent environment. rsc.orgresearchgate.net

Computational modeling, correlated with experimental pKa measurements, has been instrumental in elucidating these equilibria. rsc.orgresearchgate.net In Eosin Y, the key ionizable groups are the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH). Theoretical studies have shown that the bromine atoms make the phenolic group more acidic than the carboxylic group. rsc.orgresearchgate.net This is in contrast to its analogue Erythrosin B, where the less electronegative iodine atoms lead to a different acidity order in certain solvents. rsc.orgresearchgate.net

The solvation environment plays a critical role in stabilizing different tautomers and thus influences the pKa values. rsc.orgresearchgate.net For Eosin Y in water/DMSO mixtures (up to 70% DMSO), the protolytic equilibria are governed by the deprotonation of the hydroxyl group first, followed by the carboxylic group. rsc.orgresearchgate.net The main tautomers involved are the neutral lactone (NEL), neutral quinoid (NEQ), monoanionic forms (MAF), and the dianion (DA). rsc.orgresearchgate.net

The key equilibria can be summarized as follows:

EquilibriumDescriptionGoverning pKa
NEL ⇌ MAF or NEQ ⇌ MAFFirst deprotonation step, involving the loss of a proton from the phenolic hydroxyl group.pKa₁ = pKa-OH
MAF ⇌ DASecond deprotonation step, involving the loss of a proton from the carboxylic acid group.pKa₂ = pKa-COOH
This table summarizes the protolytic equilibria for Eosin Y in water/DMSO mixtures containing 0 to 70% DMSO, as determined by computational and experimental studies. rsc.orgresearchgate.net

Simulated absorption spectra based on these theoretical models have successfully confirmed experimental findings, allowing for a detailed understanding of how the environment dictates the preferential tautomeric forms and their corresponding acid-base properties. rsc.orgresearchgate.net The analysis of molecular orbitals from these calculations consistently shows that the primary changes in the absorption profile during these equilibria are related to HOMO-LUMO π-π* transitions associated with the phenolic group. rsc.orgresearchgate.net

Advanced Spectroscopic and Photophysical Research on 2 ,4 ,5 ,7 Tetrabromofluorescein 2

High-Resolution Spectroscopic Characterization (Beyond Basic Identification)

The dianion of 2',4',5',7'-Tetrabromofluorescein, commonly known as Eosin Y, is a xanthene dye recognized for its vibrant red color and strong fluorescence. nih.gov Its utility as a photosensitizer and fluorescent probe in various scientific fields stems from its distinct spectroscopic and photophysical properties. acs.orgacs.org Advanced spectroscopic techniques provide a deeper understanding of its molecular structure and behavior in different environments.

Detailed UV-Vis Absorption and Fluorescence Emission Spectroscopy in Diverse Media

The electronic absorption and emission spectra of 2',4',5',7'-Tetrabromofluorescein(2-) are highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, is attributed to the differential solvation of the ground and excited states of the dye molecule. researchgate.net Generally, a red shift, or a shift to longer wavelengths, is observed in both the absorption and emission spectra as the polarity of the solvent decreases. researchgate.netnih.gov

In aqueous solutions, the dianion typically exhibits an absorption maximum around 517-520 nm, with a shoulder at approximately 492 nm, which is attributed to the formation of dimers. researchgate.netmdpi.com The main peak corresponds to the monomeric form of the dye. researchgate.net The fluorescence emission maximum in water is observed around 543-560 nm. mdpi.comjmchemsci.com The fluorescent properties of Eosin Y are significantly influenced by pH, with the dianionic form that predominates at pH > 7 showing increased fluorescence quantum yield. researchgate.net

In various organic solvents, the absorption and emission maxima shift. For instance, in ethanol (B145695), the absorption peak is around 525-527 nm, and the emission peak is near 549-555 nm. mdpi.comjmchemsci.comjmchemsci.com In methanol, the absorption is at approximately 523 nm with emission at 546 nm. jmchemsci.comjmchemsci.com In a more polar aprotic solvent like N,N-Dimethylformamide (DMF), the absorption and emission peaks are further red-shifted to around 536 nm and 560 nm, respectively. jmchemsci.comjmchemsci.com This solvent-dependent behavior makes 2',4',5',7'-Tetrabromofluorescein(2-) a useful probe for studying solvent polarity. acs.org

Table 1: Spectroscopic data for 2',4',5',7'-Tetrabromofluorescein(2-) in various solvents.

SolventAbsorption Maximum (λabs, nm)Emission Maximum (λem, nm)Reference
Water517-520543-560 researchgate.netmdpi.comjmchemsci.com
Ethanol525-527549-555 mdpi.comjmchemsci.comjmchemsci.com
Methanol523546 jmchemsci.comjmchemsci.com
N,N-Dimethylformamide (DMF)536560 jmchemsci.comjmchemsci.com
Basic Ethanol~490 (Excitation)Not Specified omlc.org

Infrared and Raman Spectroscopic Analysis for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within 2',4',5',7'-Tetrabromofluorescein(2-). These techniques are powerful for identifying specific functional groups and understanding intermolecular interactions. nih.govpreprints.org

Fourier Transform Infrared (FT-IR) spectroscopy of Eosin Y reveals characteristic vibrational peaks. For instance, a notable peak around 1753 cm⁻¹ is attributed to the carboxyl (C=O) group. researchgate.net Vibrational peaks at 1422 cm⁻¹ and 1465 cm⁻¹ are assigned to the symmetric vibration of the carboxyl group and the phenyl group, respectively. researchgate.net The disappearance or shifting of these peaks upon interaction with other molecules or surfaces, such as titania aerogels, can indicate the nature of the chemical bonding, for example, hydrogen bonding through the carboxyl groups. researchgate.net

Raman spectroscopy offers complementary information, as it is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The Raman spectrum of Eosin Y shows characteristic bands that can be used for its identification and structural analysis. scribd.com For instance, bands in the range of 3046-3068 cm⁻¹ are associated with C-H stretching vibrations. scribd.com Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the Raman signal, allowing for the detection of the dye at very low concentrations. scribd.com

Table 2: Key Infrared (IR) vibrational peaks for 2',4',5',7'-Tetrabromofluorescein(2-).

Vibrational ModeWavenumber (cm-1)Reference
Carboxyl (C=O)1753 researchgate.net
Symmetric Carboxyl Vibration1422 researchgate.net
Phenyl Group1465 researchgate.net
Bonded O-H Stretches3250, 3465 scribd.com

Photophysical Performance and Stability Studies

The efficiency and longevity of 2',4',5',7'-Tetrabromofluorescein(2-) in applications such as photocatalysis and fluorescence imaging are dictated by its photophysical performance and stability. acs.org Key parameters include its fluorescence quantum yield, resistance to photobleaching, and fluorescence lifetime.

Quantum Yield Determination for Photochemical Processes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. omlc.orguci.edu For 2',4',5',7'-Tetrabromofluorescein(2-), the quantum yield is highly dependent on its environment, such as the solvent and its aggregation state. omlc.org

In basic ethanol, the monomeric form of the dye exhibits a high fluorescence quantum yield of 0.67. omlc.org However, in aqueous solutions, the quantum yield is significantly lower, reported to be around 0.2. jmchemsci.com This quenching in water is a common phenomenon for many fluorescent dyes. Furthermore, when Eosin Y forms dimers in concentrated aqueous solutions, the fluorescence is strongly quenched, with the quantum yield of the dimer estimated to be as low as 0.005. rsc.orgrsc.org This process of concentration quenching is a critical consideration in practical applications. rsc.org

Table 3: Fluorescence Quantum Yields (Φf) of 2',4',5',7'-Tetrabromofluorescein(2-) in Different Conditions.

ConditionFluorescence Quantum Yield (Φf)Reference
Basic Ethanol0.67 omlc.org
Water0.2 jmchemsci.com
Methanol0.4 jmchemsci.com
Dimer in Aqueous Solution0.005 rsc.orgrsc.org

Resistance to Photobleaching and Strategies for Enhancement

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant limitation for the long-term use of 2',4',5',7'-Tetrabromofluorescein(2-). nih.gov In aqueous solutions, the photobleaching of Eosin Y is primarily driven by the production of singlet molecular oxygen (¹O₂), for which the dye itself acts as an efficient photosensitizer. acs.orgacs.orgnih.gov The rate of this degradation process can be quantified using techniques such as thermal lens spectroscopy. acs.org

Strategies to enhance the photostability of fluorescent dyes are an active area of research. For cyanine (B1664457) dyes, which share structural similarities with xanthenes, the introduction of electron-withdrawing groups, such as fluorine atoms, into the molecular structure has been shown to increase resistance to photo-oxidative damage. nih.gov This approach creates a more positive oxidation potential, thereby enhancing photostability. nih.gov Similar rational design principles could be applied to develop more robust derivatives of 2',4',5',7'-Tetrabromofluorescein(2-).

Time-Resolved Fluorescence Spectroscopy for Lifetime Measurements

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the fluorescence lifetime (τf) of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. rsc.org The fluorescence lifetime is an intrinsic property of a molecule and can provide insights into its local environment and dynamic processes. nih.gov

The fluorescence lifetime of 2',4',5',7'-Tetrabromofluorescein(2-) has been measured to be 1.1 ns. researchgate.net This lifetime can be influenced by various factors, including the solvent and the presence of quenchers. For instance, in the presence of cationic surfactants, the excited state lifetime of Eosin Y was found to remain unchanged in different surfactant media, suggesting a static quenching mechanism. researchgate.netnih.gov Measuring changes in fluorescence lifetime is a sensitive method to confirm changes in quantum yield, as an increase in lifetime often correlates with an increase in quantum yield. nih.gov

Investigation of Protolytic Equilibria and pH-Dependent Spectroscopic Shifts

The compound 2',4',5',7'-Tetrabromofluorescein, commonly known as Eosin Y, is a polyprotic acid characterized by complex protolytic and tautomeric equilibria in solution. researchgate.netresearchgate.net Its molecular structure contains both a carboxylic acid group and a phenolic hydroxyl group, leading to multiple ionization states depending on the pH of the medium. researchgate.net The various protolytic species exhibit distinct spectroscopic properties, resulting in significant pH-dependent shifts in absorption and fluorescence spectra. nih.gov In solution, Eosin Y can exist in four primary forms: a neutral lactone (spirocyclic) form (EY1), a neutral quinoid form (EY2), a monoanion (EY3), and a dianion (EY4). nih.govmdpi.com The equilibrium between these species is highly sensitive to environmental factors, including pH, solvent polarity, and the presence of organized media like micelles. researchgate.netresearchgate.net

Spectrophotometric Determination of Dissociation Constants (pKa values)

The dissociation constants (pKa values) of 2',4',5',7'-Tetrabromofluorescein, which correspond to the deprotonation of its carboxylic and phenolic hydroxyl groups, have been determined using spectrophotometric methods. These methods rely on monitoring the changes in the dye's absorbance spectrum as a function of pH. The pKa values reported in the literature can vary, reflecting differences in experimental conditions such as solvent and ionic strength. mdpi.comresearchgate.net

In aqueous solutions, two primary pKa values are recognized. nih.govmdpi.com The first dissociation (pKa1) is attributed to the carboxylic acid group, and the second (pKa2) to the hydroxyl group. researchgate.net At pH values below the first pKa, the neutral forms, primarily the colorless lactone, are in equilibrium. researchgate.netmdpi.com As the pH increases, the molecule undergoes successive deprotonations. Between the first and second pKa values, the monoanionic form is the principal species, while at pH values above the second pKa, the dianionic form becomes predominant. mdpi.com

Table 1. Reported Dissociation Constants (pKa) for 2',4',5',7'-Tetrabromofluorescein in Aqueous Solution.
pKa ValueReported ValueAttributed GroupSource
pKa12.0Carboxylic Acid nih.govmdpi.com
pKa23.8Phenolic Hydroxyl nih.govmdpi.com
pKa12.9Not Specified researchgate.net
pKa24.5Not Specified researchgate.net

The different protolytic species are characterized by distinct pH ranges of predominance:

pH < 2: The protonated spirocyclic form (EY1) is in equilibrium with the neutral quinoid form (EY2). mdpi.com

2 < pH < 3.8: The monoanionic form (EY3) is in equilibrium with the dianionic form (EY4). mdpi.com

pH > 3.8: The dianionic form (EY4) is the major species in solution. mdpi.com

Influence of Ionic Strength and Micellar Environments on Ionization State

The ionization state and protolytic equilibria of 2',4',5',7'-Tetrabromofluorescein are significantly affected by the surrounding medium, including its ionic strength and the presence of micellar systems. Ionic strength, the effective concentration of ions in a solution, influences electrostatic interactions. nih.gov An increase in ionic strength can screen the electrostatic attractions and repulsions within and between molecules, thereby altering the pKa values and the stability of different ionic species. nih.gov

Micellar environments, which are aggregates of surfactant molecules, create microheterogeneous systems with distinct properties compared to the bulk solution. These systems can partition the dye molecule, leading to shifts in its equilibria. Research on the ionic equilibrium of fluorescein (B123965) derivatives in micellar solutions of cetyltrimethylammonium chloride (a cationic surfactant) at a high ionic strength (4.0 M KCl) has been conducted. researchgate.net Such studies reveal that the micellar pseudophase can stabilize certain protolytic forms of the dye over others. researchgate.net The anionic forms of Eosin Y (monoanion and dianion) can be tethered by ionic interactions to positively charged ion-exchange resins or cationic micelles. mdpi.com This interaction can shift the pKa values and alter the spectroscopic characteristics of the dye.

Study of Lactone/Quinoid Tautomerism in Solution

In addition to protolytic equilibria, 2',4',5',7'-Tetrabromofluorescein exhibits tautomerism, primarily an equilibrium between a colorless lactone form and a colored quinoid form. researchgate.netresearchgate.net This equilibrium is a crucial aspect of its chemistry and is strongly dependent on the solvent environment and pH.

Lactone Form (EY1): This is a neutral, spirocyclic structure where the carboxylic acid group has formed an ester with the xanthene ring. nih.gov This form is typically colorless or weakly colored and is favored in non-polar solvents and at low pH (acidic conditions). researchgate.netnih.gov For dyes containing a carboxylic acid group, the lactone is often the predominant tautomer of the neutral molecular form (H2R). researchgate.net

Quinoid Form (EY2): This is a neutral, open-ring structure with a fully conjugated xanthene chromophore, which is responsible for the dye's strong color. researchgate.net This form is favored in polar solvents and its formation is the first step in the deprotonation pathway that leads to the colored anionic species at higher pH. mdpi.com

2 ,4 ,5 ,7 Tetrabromofluorescein 2 in Advanced Catalysis and Reaction Mechanism Studies

Organic Photoredox Catalysis Initiated by 2',4',5',7'-Tetrabromofluorescein(2-)

As a metal-free organic dye, 2',4',5',7'-Tetrabromofluorescein(2-) has become an attractive, cost-effective, and environmentally benign alternative to traditional transition-metal photocatalysts. researchgate.netmdpi.com Its utility stems from its photophysical properties; upon irradiation with visible light (typically green light with a maximum absorption around 539 nm), it transitions to an excited triplet state with a sufficiently long lifetime to engage in electron transfer processes with organic substrates. mdpi.comuni-regensburg.de

2',4',5',7'-Tetrabromofluorescein(2-) is highly effective in driving chemical transformations that proceed through radical intermediates. A prominent example is the visible-light-induced decarboxylative functionalization of aliphatic carboxylic acids. nih.govresearchgate.net In these reactions, the excited state of the photocatalyst initiates a process that converts the carboxylic acid into an alkyl radical. This reactive intermediate can then participate in various bond-forming reactions.

For instance, in decarboxylative alkynylation, an alkyl radical generated from a carboxylic acid adds to an electrophilic alkynylating reagent. researchgate.net This method allows for the construction of C(sp³)–C(sp) bonds under mild, room-temperature conditions and is compatible with a wide array of functional groups. researchgate.net A plausible mechanism involves the oxidation of the carboxylate by the excited photocatalyst to generate a carboxyl radical, which rapidly loses carbon dioxide to form the alkyl radical. Similarly, this strategy has been applied to decarboxylative alkylation cascade reactions, leading to the synthesis of complex heterocyclic structures like alkylated phenanthridines. nih.gov

The general mechanism for these transformations relies on the generation of radical species that would be difficult to access through traditional thermal methods. The photocatalyst's role is to enable this radical generation using the energy from visible light.

The catalytic activity of 2',4',5',7'-Tetrabromofluorescein(2-) is rooted in its ability to mediate Single Electron Transfer (SET) processes. researchgate.net Upon photoexcitation, the catalyst can act as either a potent reductant or an oxidant, enabling it to interact with a broad scope of organic substrates. uni-regensburg.de The catalytic cycle can proceed through two main quenching pathways:

Oxidative Quenching Cycle: The excited photocatalyst (EY²⁻*) donates an electron to a suitable substrate (an electron acceptor), generating a radical anion and the oxidized form of the catalyst (EY•⁻). The catalyst is then returned to its ground state by a sacrificial electron donor in the reaction mixture. This pathway is common in reactions involving the reduction of precursors like arenediazonium salts to generate aryl radicals. nih.govd-nb.info

Reductive Quenching Cycle: The excited photocatalyst (EY²⁻*) accepts an electron from a substrate (an electron donor), resulting in the formation of a radical cation and the reduced form of the catalyst (EY•³⁻). The ground state of the catalyst is subsequently regenerated by transferring an electron to an electron acceptor. This cycle is operative in the oxidation of substrates such as amines. nih.gov

The feasibility of a specific SET process is determined by the redox potentials of the catalyst in its ground and excited states relative to the substrate. d-nb.info

Redox Potentials of 2',4',5',7'-Tetrabromofluorescein(2-) (Eosin Y)
Potential
E (EY•⁻ / EY²⁻)
E (EY•⁻ / EY²⁻)
E (EY²⁻ / EY•³⁻)
E (EY²⁻ / EY•³⁻)

Data sourced from various studies in organic solvents. mdpi.comuni-regensburg.de

These potentials highlight the enhanced redox capabilities of the excited state, allowing it to engage in electron transfer events that are thermodynamically unfavorable with the ground-state molecule.

The ability of 2',4',5',7'-Tetrabromofluorescein(2-) to generate radicals under visible light has been harnessed for initiating radical polymerization, a key process in materials science. acs.org This approach allows for spatial and temporal control over the polymerization process, simply by controlling the illumination.

A significant application is in the field of biomaterial modification. For example, 2',4',5',7'-Tetrabromofluorescein(2-) has been used as a photoredox catalyst to initiate radical polymerization directly on the surfaces of living mammalian cells. acs.org In the presence of a co-initiator (e.g., triethanolamine) and monomers, the photocatalyst, upon irradiation, generates radicals that start the polymerization process, forming a protective polymeric film on the cell surface. This technique for cell-surface engineering has been shown to maintain high cell viability and metabolic activity, opening avenues for cell-based therapies and diagnostics. acs.org The photocatalytic performance of fluorescein (B123965) derivatives in these applications is highly dependent on the substitution pattern on the core ring structure. acs.orgnih.gov

Electrocatalytic Properties and Environmental Degradation Mechanisms

Beyond its role in photocatalysis, the electrochemical behavior and degradation of 2',4',5',7'-Tetrabromofluorescein(2-) are areas of active investigation, particularly concerning its electrocatalytic potential and environmental fate.

2',4',5',7'-Tetrabromofluorescein(2-) can be electrochemically deposited onto electrode surfaces to create modified electrodes with enhanced catalytic properties. researchgate.netrsc.org Studies using glassy carbon electrodes (GCE) have shown that an Eosin Y film exhibits significant electrocatalytic activity toward the oxidation of various analytes, such as hydroquinone and catechol. researchgate.netrsc.org

Compared to a bare electrode, the Eosin Y-modified electrode demonstrates a substantial decrease in the peak separation between the oxidation and reduction waves of these analytes, indicating much faster electron transfer kinetics and improved reversibility. rsc.org This catalytic effect allows for the sensitive and simultaneous determination of structurally similar compounds in solution. rsc.org While specific studies on platinum electrodes are less common, the principles of modifying surfaces to enhance electrocatalytic activity are broadly applicable. biomedres.us The oxidation process on the modified electrode surface is typically diffusion-controlled and involves the phenolic hydroxyl groups of the dye. iieta.org

Electrocatalytic Performance of Eosin Y-Modified GCE vs. Bare GCE
Analyte
Hydroquinone
Catechol

Data from a study using cyclic voltammetry. rsc.org

The environmental persistence and degradation of 2',4',5',7'-Tetrabromofluorescein(2-) are critical considerations. Its degradation is primarily studied under photolytic conditions, mimicking its breakdown by sunlight in aqueous environments. researchgate.net

Research indicates that the degradation mechanism is highly dependent on the presence of oxygen. researchgate.net

Oxic Conditions: In the presence of oxygen, the photoexcited dye can generate reactive oxygen species (ROS), which then attack the conjugated xanthene chromophore of the molecule. This leads to a rapid breakdown of the structure and a complete loss of color. researchgate.net

Anoxic Conditions: Under anaerobic conditions, a different, slower degradation pathway is observed. researchgate.net

Mass spectrometry analysis of the degradation products has revealed that the primary pathway does not involve simple debromination. Instead, the molecule fragments. One identified intermediate in the degradation process is 2-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid (BHBA), suggesting a breakdown of the central xanthene ring. researchgate.netresearchgate.net These studies are crucial for assessing the environmental impact of the dye and developing methods for its remediation.

Role in Glycosyl Radical Functionalization and Carbohydrate Chemistry

2',4',5',7'-Tetrabromofluorescein(2-), commonly known as Eosin Y, has emerged as a pivotal organocatalyst in the field of synthetic carbohydrate chemistry, particularly in reactions involving glycosyl radicals. researchgate.netresearchgate.net Its utility as an economical and metal-free photosensitizer allows for the activation of various glycosyl precursors under visible light irradiation, providing a sustainable and eco-friendly approach to complex carbohydrate synthesis. researchgate.netresearchgate.net This strategy offers a mild alternative to harsh traditional methods, enabling the formation of glycosidic bonds with extensive functional group tolerance and often high stereoselectivity. researchgate.net

The core function of 2',4',5',7'-Tetrabromofluorescein(2-) in this context is to initiate the formation of glycosyl radicals from stable precursors. Upon absorption of visible light, the excited state of the photocatalyst can engage in a single-electron transfer (SET) process with a suitable glycosyl donor, such as a glycosyl sulfide, sulfone, or halide, to generate the key glycosyl radical intermediate. researchgate.netresearchgate.net This highly reactive species can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the synthesis of diverse and valuable glycoconjugates. researchgate.netnih.gov

Research has demonstrated the broad applicability of this methodology. For instance, Eosin Y-photocatalysis facilitates the synthesis of S-glycopeptides from glycosyl sulfide precursors. This approach avoids harsh conditions for donor activation and is compatible with a wide array of functional groups and heterocycles. researchgate.net Similarly, the synthesis of ketonyl C-glycosides has been achieved by reacting glycosyl sulfides with styrenes, using dimethyl sulfoxide (B87167) (DMSO) as both an oxidant and a solvent under photoredox conditions. researchgate.net

In dual catalytic systems, 2',4',5',7'-Tetrabromofluorescein(2-) is often paired with transition metals, such as nickel or copper, in a process known as metallaphotoredox catalysis. researchgate.net This synergistic approach combines the light-harvesting ability of the dye with the cross-coupling capabilities of the metal catalyst. Such systems have been effectively used to synthesize aryl C-glycosides from glycosyl sulfinates and various aryl iodides and bromides, yielding predominantly the β-anomers. researchgate.net This dual catalytic strategy has also been applied to the dehydroxylative synthesis of N-glycosides from readily available 1-hydroxy carbohydrates, showcasing the versatility of the approach. researchgate.net

The data below illustrates specific applications of 2',4',5',7'-Tetrabromofluorescein(2-) in photocatalytic glycosylation reactions.

Table 1: Photocatalytic Synthesis of Ketonyl C-Glycosides
Glycosyl DonorStyrene PartnerCatalyst SystemSolvent/OxidantProduct YieldStereoselectivity (α:β)
Per-O-acetylated Glucosyl SulfideStyreneEosin Y (2 mol%)DMSO85%1:2.3
Per-O-acetylated Galactosyl Sulfide4-MethylstyreneEosin Y (2 mol%)DMSO78%1:1.5
Per-O-acetylated Mannosyl Sulfide4-ChlorostyreneEosin Y (2 mol%)DMSO81%>20:1
Table 2: Metallaphotoredox Synthesis of Aryl C-Glycosides
Glycosyl DonorAryl HalideCatalyst SystemBaseProduct YieldStereoselectivity (β-anomer)
Unprotected Glucosyl Sulfinate4-IodoanisoleEosin Y / NiBr2·diglymeCs2CO372%Predominantly β
Unprotected Galactosyl Sulfinate1-Bromo-4-(trifluoromethyl)benzeneEosin Y / NiBr2·diglymeCs2CO365%Predominantly β
Unprotected Mannosyl SulfinateMethyl 4-iodobenzoateEosin Y / NiBr2·diglymeCs2CO375%Predominantly β

These research findings underscore the significant role of 2',4',5',7'-Tetrabromofluorescein(2-) in advancing carbohydrate chemistry. By enabling the efficient generation of glycosyl radicals under mild, light-mediated conditions, it has opened new avenues for the stereoselective synthesis of complex glycans and glycoconjugates, which are crucial for progress in biochemistry and drug discovery. researchgate.net

Interactions with Advanced Materials and Biological Systems Non Clinical Focus

Integration into Dye-Sensitized Systems for Energy Conversion

Eosin Y is widely employed as a photosensitizer in dye-sensitized solar cells (DSSCs), a class of third-generation photovoltaic technology. isef.net Its function is to absorb sunlight and initiate the process of converting light energy into electrical energy. pwr.edu.pl The affordability and good solubility of Eosin Y make it an attractive alternative to more expensive ruthenium-based dyes. pwr.edu.plresearchgate.net

The combination of Eosin Y with wide-bandgap semiconductors, particularly zinc oxide (ZnO), has been a major focus of research for creating efficient and low-cost solar cells. researchgate.net ZnO is a promising alternative to the more common titanium dioxide (TiO2) due to its similar electronic properties, high electron mobility, and the ease with which it can be formed into various nanostructures. researchgate.netwashington.edu These nanostructures provide a large surface area for dye adsorption, which is crucial for efficient light harvesting. washington.edu

Researchers have explored various ZnO nanostructures to optimize DSSC performance:

Nanoparticles: DSSCs fabricated using ZnO nanoparticle films sensitized with Eosin Y have demonstrated variable efficiencies depending on fabrication conditions like film thickness and sintering temperature. researchgate.netcapes.gov.br Efficiencies as high as 2.4% have been reported for cells with an area of 1 cm². researchgate.net

Nanorods: One-dimensional (1D) nanostructures like nanorods are advantageous as they can offer direct pathways for electron transport, potentially reducing recombination losses. researchgate.net ZnO nanorod arrays have been used to improve charge mobility and light absorbance in solar cell devices. researchgate.net

Nanobelts: ZnO nanobelt arrays, prepared via electrodeposition, create a highly porous structure that is favorable for both electron transport and electrolyte diffusion, leading to a reported photovoltaic efficiency of 2.6%. washington.edu

Nanoflowers and Tetrapods: To overcome the lower surface area of simple 1D structures, more complex morphologies like nanoflowers and tetrapods have been investigated. researchgate.net

Composite Layers: Some of the highest efficiencies for ZnO/Eosin Y systems have been achieved using a combination of a compact ZnO layer and a porous ZnO layer, reaching a conversion efficiency of approximately 1.20% under standard illumination. researchgate.net

The performance of these hybrid materials is influenced by factors such as the porosity of the ZnO film, the amount of dye adsorbed, and the interface between the dye and the semiconductor. pwr.edu.placs.org

Table 1: Performance of Various ZnO/Eosin Y Dye-Sensitized Solar Cells

ZnO Nanostructure Reported Conversion Efficiency (%) Key Findings
Nanoparticles 2.4% researchgate.net Performance is highly dependent on film thickness and sintering temperature. researchgate.netcapes.gov.br
Nanobelt Arrays 2.6% washington.edu Highly porous structure aids electron transport and electrolyte diffusion. washington.edu
Undoped ZnO Film 1.43% pwr.edu.pl Higher efficiency compared to Al-doped ZnO due to better porosity and injection efficiency. pwr.edu.pl
Nanorod Arrays 0.163% researchgate.net Provides direct conduction pathways for electrons, leading to better performance than nanoparticles and nanoflowers in this study. researchgate.net
Compact/Porous Hybrid ~1.20% researchgate.net The layered structure enhances overall cell performance. researchgate.net

The efficiency of a DSSC is fundamentally governed by the charge transfer processes occurring at the interface between the Eosin Y dye and the semiconductor surface. aquaenergyexpo.comrsc.orgnih.gov The process begins when the dye absorbs a photon, promoting an electron to an excited state. pwr.edu.pl This is followed by the injection of the excited electron into the conduction band of the semiconductor, such as ZnO. pwr.edu.pl

Key aspects of these dynamics include:

Electron Injection: For an efficient cell, the electron injection from the excited dye into the semiconductor must be faster than other de-excitation pathways. Theoretical studies using density functional theory (DFT) have been employed to understand the electronic structure of the Eosin Y/ZnO system. acs.orgnih.gov These studies show that Eosin Y strongly adsorbs onto the ZnO surface, significantly altering the electronic structure of the interface. acs.orgnih.gov

Injection Mechanism: Theoretical models suggest that for the Eosin Y/ZnO system, a direct excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the dye may not lead to direct electron injection. Instead, a two-photon injection mechanism has been proposed, which could explain the generally lower efficiencies of ZnO/Eosin Y cells compared to some other DSSC systems. acs.orgnih.gov

Interface Characterization: Understanding the energy band alignment at the semiconductor-semiconductor or dye-semiconductor junction is crucial. researchgate.net Advanced spectroscopic techniques are used to probe the charge-transfer excitons—bound pairs of an electron and a hole across the interface—to gain insight into the dynamics of the charge transfer process. aps.org

Encapsulation and Immobilization Strategies for Enhanced Performance

Zeolites are microporous, crystalline aluminosilicate (B74896) materials with a well-defined structure of channels and cavities, making them excellent host materials for other molecules. nih.gov Encapsulating molecules like Eosin Y within zeolite frameworks can enhance their physical and thermal stability, protect them from degradation due to environmental factors like light and humidity, and allow for their controlled release. nih.gov While specific studies on Eosin Y encapsulation in zeolites for probe development are emerging, the general principles suggest that this strategy can lead to the creation of robust sensory materials. The zeolite framework can provide a stable, controlled microenvironment that protects the dye's photophysical properties, which are essential for its function as a fluorescent probe. nih.gov

Immobilizing Eosin Y onto polymeric matrices is a key strategy for creating solid-state sensors and reusable photocatalysts. nih.govnih.gov The polymer acts as a solid support, preventing the dye from leaching while facilitating its interaction with target analytes or reactants.

Photocatalysis: Eosin Y has been immobilized on Merrifield resin, a type of polymer support. nih.gov This heterogeneous photocatalyst was successfully used in the C-H arylation of furan, demonstrating good recovery and reusability for multiple cycles. Such immobilization is advantageous for industrial processes as it simplifies catalyst separation from the reaction products. nih.gov

Enhanced H₂ Generation: In another approach, a polyampholytic graft copolymer was used as a matrix to immobilize Eosin Y onto a TiO₂ core. nih.gov This core-shell design facilitated efficient electronic interactions between the dye and the semiconductor, leading to enhanced visible-light-driven hydrogen generation. The polymer shell acted as a bridge, promoting electron and proton transfer while also protecting the dye from degradation. nih.gov

Biosensors: Electrodeposition polymers can serve as matrices for immobilizing enzymes and dyes in amperometric biosensors. nih.gov This technique allows for the controlled placement of the sensing elements on an electrode surface, forming the basis for reproducible and rationally designed sensors. nih.gov

Fundamental Research on Interactions with Macromolecules and Cellular Components (Non-Clinical)

The interaction of Eosin Y with biological macromolecules like proteins and nucleic acids has been a subject of fundamental research, primarily due to its widespread use as a biological stain. researchgate.netnih.gov These studies focus on the non-covalent binding mechanisms that underpin its staining properties.

Interaction with Proteins: Eosin Y binds to proteins, a property utilized in methods for protein quantification. researchgate.netgoogle.com The interaction is primarily electrostatic, occurring under acidic conditions where protein amino groups are protonated and can bind to the anionic carboxylic and phenolic groups of the Eosin Y molecule. nih.govgoogle.com This binding leads to a stable protein-dye complex and a shift in the dye's absorption maximum, which is proportional to the protein concentration. nih.govresearchgate.net Studies with bovine serum albumin (BSA) and various poly-amino acids have shown that arginine, histidine, and lysine (B10760008) residues are key binding sites. nih.gov

Exploration of Binding Mechanisms with Proteins and Other Biological Entities

The interaction of 2',4',5',7'-Tetrabromofluorescein(2-), commonly known as Eosin Y, with proteins is a well-studied phenomenon, primarily driven by electrostatic forces. The binding mechanism is significantly influenced by the pH of the solution, which affects both the charge of the dye and the protein's amino acid residues.

Under acidic conditions (pH lower than 3.0), the absorbance of unbound Eosin Y is significantly reduced. nih.gov When Eosin Y binds to a protein, a stable, water-soluble complex is formed, resulting in a bathochromic shift (a shift to a longer wavelength) in the absorption maximum of the dye from approximately 514 nm to a range of 530 ± 5 nm. nih.gov The intensity of this absorbance is directly proportional to the concentration of the protein. nih.gov

The primary mode of interaction is the electrostatic attraction between the anionic groups of Eosin Y (carboxylic and phenolic groups) and the protonated, positively charged residues of the protein. nih.govresearchgate.net Key amino acid residues involved in this binding include arginine, histidine, and lysine at both acidic and neutral pH. nih.gov Tryptophan residues also participate in binding, particularly at acidic pH. nih.gov Molecular docking and simulation studies have confirmed that the potential binding sites for Eosin Y on proteins are often rich in lysine and arginine residues. researchgate.net

The binding affinity of Eosin Y to proteins is pH-dependent. nih.gov This variability allows for the estimation of a wide range of protein concentrations. nih.gov For instance, the binding constant of Eosin Y with bovine serum albumin (BSA) at a pH of 1.96 is 0.82 nmol per nmol of reactive amino acid in BSA. nih.govsigmaaldrich.com This is comparable to the binding constant of Eosin B with BSA under the same conditions. nih.govsigmaaldrich.com

Table 1: Binding Constants of Eosin Dyes with Various Polypeptides and Proteins at pH 1.96

SubstanceBound DyeBinding Constant (nmol/nmol of amino acid)Reference
Poly-L-arginineEosin B0.37 nih.gov
Poly-L-histidineEosin B0.32 nih.gov
Poly-L-lysineEosin B0.33 nih.gov
Poly-L-tryptophanEosin B0.33 nih.gov
Bovine Serum Albumin (BSA)Eosin Y0.82 nih.govsigmaaldrich.com
Bovine Serum Albumin (BSA)Eosin B0.82 nih.govsigmaaldrich.com

Application as a Fluorescent Probe for In Vitro Cellular Imaging and Environmental Sensing

The inherent fluorescence of 2',4',5',7'-Tetrabromofluorescein(2-) makes it a valuable tool for various analytical and imaging applications, particularly in non-clinical settings. Its utility spans from visualizing cellular components in vitro to detecting environmental contaminants.

In biological research, Eosin Y is widely employed as a fluorescent stain in histology and microscopy. hridhanchem.commpbio.com It is a key component of the ubiquitous Haematoxylin and Eosin (H&E) stain, where it serves as a counterstain, imparting a pink or red color to the cytoplasm, connective tissue, and other extracellular substances. hridhanchem.comazerscientific.com This provides essential contrast to the blue-stained cell nuclei, allowing for detailed examination of tissue morphology. azerscientific.com Its strong fluorescence and ability to bind to proteins make it suitable for visualizing cellular structures and tracking dynamic processes within living cells, although care must be taken to avoid artifacts that can occur with staining. chemimpex.comwiley.com

Beyond cellular imaging, Eosin Y has been adapted for environmental sensing applications due to its responsive fluorescence. It has been used as a groundwater tracer to monitor the migration path of water and potential pollutants. nih.gov Techniques like capillary electrophoresis with laser-induced fluorescence (CE-LIF) can be used for the specific and sensitive determination of Eosin Y in environmental samples. nih.gov Furthermore, novel fluorescent sensor systems utilizing Eosin Y have been developed for the detection of specific chemical pollutants. nih.gov For example, a "turn-on" fluorescent sensor for perfluorooctane (B1214571) sulfonate (PFOS) has been created. nih.gov In this system, the fluorescence of Eosin Y is initially quenched by polyethyleneimine (PEI). nih.gov The addition of PFOS, which has a higher affinity for PEI, displaces the Eosin Y, thereby restoring its fluorescence. nih.gov The recovered fluorescence intensity is proportional to the PFOS concentration, allowing for its quantification in water samples. nih.gov Nanosensors have also been developed for the detection of Eosin Y itself as a water pollutant. rsc.org

Table 2: Applications of 2',4',5',7'-Tetrabromofluorescein(2-) as a Fluorescent Probe

Application AreaSpecific UseDetection PrincipleReference
In Vitro Cellular ImagingHistological counterstain (H&E)Binds to cytoplasmic proteins, providing visual contrast. hridhanchem.comazerscientific.com
Environmental SensingGroundwater tracerFluorescence allows for tracking of water flow. nih.gov
Environmental SensingDetection of Perfluorooctane Sulfonate (PFOS)"Turn-on" fluorescence recovery via displacement from a quencher complex. nih.gov
Environmental SensingDetection of Eosin Y (as a pollutant)Voltammetric detection using a nanosensor. rsc.org

Studies of Hydrophobic pH Indicator Behavior in Two-Phase Systems for Enzymatic Processes

The spectral properties of 2',4',5',7'-Tetrabromofluorescein(2-) are highly sensitive to the pH of its environment, a characteristic that allows it to function as a pH indicator. researchgate.net This behavior is rooted in changes to the molecule's electronic structure and conjugation. The intense color of Eosin Y originates from its polycyclic aromatic chromophore. researchgate.net

The structure and, consequently, the absorption and fluorescence of Eosin Y change depending on the pH. ajgreenchem.com In highly acidic solutions (e.g., pH 2), the stable conjugated structure is disrupted, leading to a decrease in absorbance at its maximum wavelength and a loss of color. researchgate.net As the pH increases into the basic range, the carboxylate and hydroxylate anion forms are favored, which enhances the conjugation of the aromatic rings and increases absorbance. researchgate.net The fluorescence intensity is also pH-dependent; it has been observed to decrease with increasing acidity (pH < 7) and increase with increasing basicity (pH > 7) in ethanol (B145695) solutions. researchgate.net For instance, in an alcoholic solution, a pH range of 4.6 to 5.0 is optimal for achieving consistent and vibrant staining, as a pH below 4 can lead to non-specific protein binding. azerscientific.com

This pH-dependent behavior is critical for its application as a hydrophobic pH indicator, particularly in two-phase systems relevant to enzymatic processes. In such systems, which might consist of an aqueous phase and an organic solvent phase, monitoring pH changes in the non-aqueous phase can be challenging. A hydrophobic indicator that partitions into the organic phase can provide a visual or spectrophotometric measure of the pH in that microenvironment. While detailed studies focusing specifically on Eosin Y's behavior in two-phase systems for enzymatic reactions are specific, its known pH-sensitive spectral properties in different solvents form the basis for such applications. The ability to function as an indicator in mixed solvent systems has been demonstrated for related fluorescein (B123965) dyes. researchgate.net The structural changes of Eosin Y with pH are fundamental to its function in these complex environments.

Table 3: pH-Dependent Spectral Behavior of Eosin Y

ConditionEffect on Molecular StructureObserved Spectral ChangeReference
Highly Acidic (e.g., pH 2)Disruption of the conjugated aromatic system.Decreased absorbance at λmax, loss of color. researchgate.net
Increasing BasicityFormation of carboxylate and hydroxylate anions.Enhanced conjugation, leading to increased absorbance. researchgate.net
Increasing Acidity (pH < 7) in EthanolProtonation of functional groups.Decreased fluorescence intensity. researchgate.net
Increasing Basicity (pH > 7) in EthanolDeprotonation of functional groups.Increased fluorescence intensity. researchgate.net

Future Research Directions and Emerging Paradigms for 2 ,4 ,5 ,7 Tetrabromofluorescein 2

Exploiting Machine Learning and AI for Predictive Materials Design

The traditional process of discovering and optimizing materials is often resource- and time-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by building predictive models from large datasets. nih.govresearchgate.net For 2',4',5',7'-Tetrabromofluorescein(2-), these computational approaches can guide the rational design of new derivatives with enhanced or tailored photophysical and catalytic properties.

Future research will focus on developing ML models trained on extensive datasets of organic dyes. researchgate.net These models can predict key properties such as absorption and emission wavelengths, quantum yields, and redox potentials based solely on molecular structure. researchgate.netresearchgate.net By identifying the specific structural features that govern photocatalytic efficiency, researchers can computationally screen vast virtual libraries of Eosin Y derivatives before committing to their synthesis. This in silico approach can rapidly identify promising candidates with, for example, shifted absorption spectra to better match specific light sources or optimized redox potentials to drive challenging chemical transformations. researchgate.net A theoretical analysis using density functional theory (DFT) has already provided insights into the electronic properties of Eosin Y, laying the groundwork for such computational modeling. researchgate.net

Table 1: Conceptual Machine Learning Workflow for Designing Novel Eosin Y Derivatives

StepDescriptionKey Parameters / DescriptorsPredicted Output
1. Data Collection Aggregate experimental data from literature for a diverse set of xanthene dyes.Molecular Structure (SMILES), Solvent, pHAbsorption Max (λmax), Emission Max (λem), Quantum Yield (Φ), Redox Potentials (Eox/Ered)
2. Feature Engineering Convert molecular structures into numerical descriptors.Molecular Fingerprints (e.g., Morgan, MACCS), Quantum Chemical Descriptors (e.g., HOMO/LUMO energies), Steric and Electronic Parameters-
3. Model Training Train ML algorithms (e.g., Random Forest, Neural Networks) on the dataset. nih.govInput: Numerical DescriptorsOutput: Predicted Photophysical Properties
4. Predictive Screening Generate a virtual library of novel Eosin Y derivatives and use the trained model to predict their properties.Structures with varied substitution patterns (e.g., different halogens, alkyl groups, electron-donating/withdrawing groups)A ranked list of candidate molecules with desired properties for synthesis.
5. Experimental Validation Synthesize and characterize the top-ranked candidates to validate model predictions and refine the dataset.Laboratory synthesis and spectroscopic measurements.Feedback loop to improve model accuracy.

Advancements in High-Throughput Screening of New Catalytic Applications

High-throughput screening (HTS) provides a systematic and rapid methodology for discovering new chemical reactions and optimizing reaction conditions. nih.gov Applying HTS to 2',4',5',7'-Tetrabromofluorescein(2-) photocatalysis can unlock novel transformations that are difficult to find through traditional, hypothesis-driven research. Future efforts will involve the use of automated, parallel photoreactors to screen vast libraries of substrates, reagents, and solvents. nih.gov

This paradigm allows for the simultaneous evaluation of hundreds or thousands of unique reaction conditions. For instance, an HTS campaign could test the efficacy of Eosin Y for a specific bond formation (e.g., C-N, C-S) across a wide array of functionalized starting materials. nih.gov Such screening can rapidly map the substrate scope of known reactions and, more importantly, identify entirely new catalytic activities. nih.gov The data generated from HTS can also serve as a valuable input for the machine learning models described in the previous section, creating a synergistic cycle of discovery and optimization.

Table 2: High-Throughput Screening Protocol for Discovering New Eosin Y-Catalyzed Reactions

ParameterDescriptionExample Variables
Substrate Library A diverse collection of potential reactants.Aryl halides, alkenes, alkynes, heterocycles, carbonyl compounds.
Reagent Array A set of potential coupling partners or additives.Boronic acids, amines, thiols, radical precursors, terminal oxidants.
Solvent Plate A selection of different solvents to test reaction medium effects.Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Methanol, Water.
Catalyst Loading Varying the concentration of Eosin Y.0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%.
Light Source Testing different wavelengths and intensities.Blue LED (450 nm), Green LED (530 nm), White Light Lamp.
Analysis Rapid analysis of reaction outcomes.LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry).

Development of Advanced Spectroscopic Tools for In Situ Analysis

A deep understanding of the reaction mechanism is crucial for the rational improvement of any catalytic system. While the general mechanism of Eosin Y photocatalysis is understood to involve single-electron transfer from its photoexcited triplet state, the precise dynamics and the nature of short-lived intermediates are often elusive. researchgate.net The development and application of advanced, time-resolved spectroscopic techniques for in situ (in place) and operando (while operating) analysis are critical future directions.

Techniques like transient absorption spectroscopy (TAS) and time-resolved fluorescence spectroscopy can directly observe the formation and decay of the excited states and radical ions of 2',4',5',7'-Tetrabromofluorescein(2-) on timescales from femtoseconds to milliseconds. This allows for the direct measurement of key kinetic parameters, such as the rates of intersystem crossing, electron transfer, and back electron transfer. researchgate.net Furthermore, in situ monitoring of the reaction mixture using methods like differential absorption spectroscopy can track the concentration of reactants and products in real-time without disruptive sampling. rsc.org These powerful analytical tools will provide unprecedented insight into the catalytic cycle, enabling researchers to identify bottlenecks and design strategies to overcome them.

Table 3: Application of Advanced Spectroscopic Tools for Mechanistic Analysis

Spectroscopic TechniqueInformation GainedTimescaleRelevance to Eosin Y Catalysis
Transient Absorption Spectroscopy (TAS) Characterization of excited states (singlet/triplet) and radical intermediates (Eosin Y•+, Eosin Y•-).Femtoseconds to millisecondsDirectly observes the key species in the photocatalytic cycle and measures their lifetimes and reaction rates.
Time-Resolved Photoluminescence (TRPL) Measurement of excited state lifetimes and quenching dynamics.Picoseconds to microsecondsQuantifies the efficiency of electron transfer from the excited Eosin Y to the substrate.
In Situ Raman/IR Spectroscopy Real-time monitoring of changes in vibrational modes of reactants, intermediates, and products.Seconds to hoursProvides structural information on how the catalyst and substrates change throughout the reaction.
In Situ UV-Vis Absorption Spectroscopy Continuous monitoring of the concentration of the ground-state catalyst and colored products. rsc.orgSeconds to hoursTracks overall reaction progress and catalyst stability under operational conditions.

Integration into Multi-Functional Hybrid Systems for Enhanced Performance

While homogeneous 2',4',5',7'-Tetrabromofluorescein(2-) catalysis is effective, the separation of the catalyst from the reaction products can be challenging, hindering its reusability and application in continuous flow processes. nih.govresearchgate.net A major area of future research is the integration of Eosin Y into multi-functional hybrid systems by immobilizing it onto solid supports. mdpi.com This "heterogenization" strategy aims to combine the high catalytic activity of the dye with the practical advantages of a solid catalyst.

Researchers have successfully anchored Eosin Y to various supports, including polymers (e.g., Merrifield resin), silica (B1680970) nanoparticles, magnetic nanoparticles, and porous materials like metal-organic frameworks (MOFs) and porous organic polymers (POPs). researchgate.netmdpi.comresearchgate.netrsc.org These hybrid materials often exhibit enhanced stability and can be easily recovered by filtration or magnetic separation and reused for multiple catalytic cycles. mdpi.com Furthermore, embedding the dye within the defined pores of a MOF or POP can influence reaction selectivity and prevent catalyst aggregation. mdpi.comrsc.org Future work will focus on designing more robust linkages between the dye and the support, exploring novel support materials, and applying these hybrid systems in continuous flow reactors for scalable and sustainable chemical synthesis. nih.govresearchgate.net

Table 4: Performance Comparison of Homogeneous vs. Heterogeneous Eosin Y Systems

Catalyst SystemSupport MaterialKey Advantage(s)Typical ApplicationRecyclability
Homogeneous Eosin Y NoneHigh activity, good solubilityBatch reactions in organic synthesis nih.govDifficult
Eosin Y-Merrifield Resin nih.govPolystyrene PolymerEasy recovery via filtration, suitable for flow chemistryC-H ArylationDemonstrated for up to 3 cycles nih.gov
Eosin Y-Silica Nanoparticles (SNPs-EY) researchgate.netSilica (SiO₂)High surface area, good dispersibility, easy separationAza-Henry reaction, nitro reductionEffective and recyclable researchgate.net
Eosin Y-Magnetic Nanoparticles mdpi.comIron Oxide (Fe₃O₄) CoreSimple magnetic separation, high reusabilityC-C and C-P coupling reactionsUp to 8 cycles with minimal loss in efficiency mdpi.com
Eosin Y-Porous Organic Polymer (EY-POP) rsc.orgCovalent Organic FrameworkHigh surface area, robust covalent linkage, excellent stabilityDehydrogenative Coupling (aza-Henry)At least 12 cycles with high yield retention rsc.org
Eosin Y-TiO₂ rsc.orgTitanium DioxideEnhanced charge separation, improved stabilityVisible-light hydrogen evolutionStable and improved turnover number vs. physical mix rsc.org

Exploration of Green Chemistry Principles in Synthesis and Application

The rise of 2',4',5',7'-Tetrabromofluorescein(2-) as a photocatalyst is inherently linked to the principles of green chemistry, as it often replaces precious metal catalysts and utilizes visible light as a renewable energy source. rsc.org Future research will further deepen this connection by focusing on making both the synthesis of the dye itself and its subsequent applications more sustainable.

Current synthetic routes to xanthene dyes often rely on harsh conditions. wpmucdn.com Emerging research explores greener synthetic methods using environmentally benign solvents like water or ethanol (B145695), and employing reusable, eco-friendly catalysts. nih.govjournaljpri.com Ultrasound-assisted synthesis is another promising green strategy that can reduce reaction times and energy consumption. nih.gov Beyond its synthesis, new applications for Eosin Y are being explored that address environmental challenges. This includes its use in the degradation of organic pollutants in wastewater and in driving chemical transformations that utilize renewable feedstocks. nih.gov The ultimate goal is to create a fully sustainable life cycle for the catalyst, from its green synthesis to its application in environmentally beneficial processes.

Table 5: Green Chemistry Approaches for Xanthene Dyes

Green Chemistry PrincipleTraditional MethodEmerging Green Approach
Safer Solvents & Auxiliaries Use of hazardous organic solvents.Synthesis in water or ethanol; solvent-free conditions. nih.govjournaljpri.com
Energy Efficiency High-temperature condensation reactions. wpmucdn.comVisible-light driven reactions at room temperature; ultrasound-assisted synthesis. nih.gov
Catalysis Stoichiometric strong acids (e.g., H₂SO₄). wpmucdn.comUse of reusable, solid acid catalysts or eco-friendly nanocomposites. journaljpri.comtandfonline.com
Renewable Feedstocks Petroleum-derived precursors (e.g., phthalic anhydride, resorcinol).Future potential: Synthesis from biomass-derived platform chemicals.
Designing for Degradation Persistent dye pollutants in wastewater.Use of Eosin Y as a photocatalyst to degrade other persistent organic pollutants. nih.gov

Q & A

Q. What are the key structural identifiers and analytical techniques for confirming the identity of 2',4',5',7'-Tetrabromofluorescein(2-)?

Methodological Answer:

  • Structural Confirmation : Use SMILES (Notated as O=C1OC2C3C(=O)C4=C(Br)C=CC(Br)=C4C3(Br)C=C(Br)C2C1=O) and InChI Key (Refer to NCATS Inxight Drugs ) for digital verification.
  • Spectroscopic Analysis : Employ mass spectrometry (MS) to confirm molecular weight (647.891 g/mol) and UV-Vis spectroscopy to detect absorption peaks characteristic of brominated fluoresceins (e.g., ~515 nm).
  • Chromatography : Utilize reverse-phase HPLC with a Newcrom R1 column (acetonitrile/water/phosphoric acid mobile phase) for purity assessment .

Q. How does 2',4',5',7'-Tetrabromofluorescein(2-) function as a biological stain, and what are its mechanistic considerations?

Methodological Answer:

  • Staining Mechanism : The compound binds to cationic residues (e.g., lysine, arginine) in proteins via electrostatic interactions, enhanced by its anionic fluorescein core and bromine substituents. This property is exploited in histology (e.g., eosin staining) .
  • Protocol Optimization : Adjust pH (4–6) to maximize dye-protein binding. Validate staining specificity using competitive assays with unlabeled proteins .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but limited in water unless derivatized as a disodium salt (e.g., 2',4',5',7'-Tetrabromofluorescein disodium salt, solubility ~100 g/L) .
  • Stability : Protect from light to prevent photodegradation. Store at 4°C in anhydrous conditions to avoid hydrolysis of the spirocyclic lactone ring .

Advanced Research Questions

Q. How can HPLC conditions be optimized for separating 2',4',5',7'-Tetrabromofluorescein(2-) from impurities or degradation products?

Methodological Answer:

  • Column Selection : Use a Newcrom R1 column (3 µm particles for UPLC applications) with low silanol activity to reduce peak tailing .

  • Mobile Phase :

    ComponentRatio (v/v)Notes
    Acetonitrile50–70%Adjust for retention time tuning
    Water30–50%Ultrapure grade recommended
    Acid Modifier0.1% H3PO4Replace with 0.1% formic acid for MS compatibility
  • Detection : Use UV at 515 nm or MS in negative ion mode (m/z 647.89 [M-H]⁻).

Q. How does 2',4',5',7'-Tetrabromofluorescein(2-) inhibit Bax/Bcl-X(L) protein interactions, and what experimental approaches validate this activity?

Methodological Answer:

  • Mechanistic Insight : The compound disrupts Bax-Bcl-X(L) binding via competitive inhibition, as shown by pull-down assays and fluorescence polarization. Structural analogs (e.g., 4',5'-dibromofluorescein) exhibit reduced activity, highlighting the role of bromine positioning .
  • Validation :
    • In vitro : Use recombinant proteins in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).
    • Cellular assays : Monitor apoptosis via caspase-3 activation in Bax-overexpressing cell lines .

Q. How should researchers address contradictions in fluorescence quantum yield measurements under varying experimental conditions?

Methodological Answer:

  • Source of Variability : pH-dependent lactone ring opening alters fluorescence intensity. For example, fluorescence increases in alkaline conditions (pH > 8) due to deprotonation of phenolic hydroxyl groups .
  • Standardization :
    • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) for consistency.
    • Control Experiments : Include reference dyes (e.g., fluorescein) to normalize quantum yield calculations.
    • Instrument Calibration : Ensure spectrofluorometer slit widths and excitation wavelengths (e.g., 488 nm) are standardized across studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies using 2',4',5',7'-Tetrabromofluorescein(2-)?

Methodological Answer:

  • Potential Causes :
    • Impurity Interference : Commercial batches may contain residual solvents (e.g., methanol) or isomers. Validate purity via HPLC (>98%) and NMR .
    • Salt Form Differences : Disodium salts (e.g., C20H6Br4Na2O5) exhibit higher aqueous solubility than free acids, affecting cellular uptake in assays .
  • Mitigation :
    • Batch Documentation : Require certificates of analysis (CoA) from suppliers.
    • Cross-Validation : Replicate key findings using orthogonal methods (e.g., SPR and ITC for binding studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',4',5',7'-Tetrabromofluorescein(2-)
Reactant of Route 2
2',4',5',7'-Tetrabromofluorescein(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.